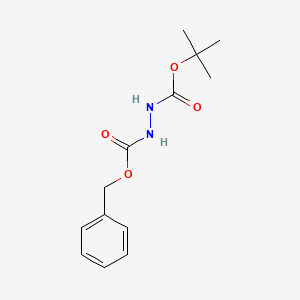

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

Overview

Description

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C13H18N2O4. It is primarily used in scientific research and industrial applications. The compound is known for its unique chemical structure, which includes a benzyl group and a tert-butyl group attached to a hydrazine dicarboxylate backbone .

Preparation Methods

The synthesis of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with tert-butyl chloroformate and benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine. The product is then purified through recrystallization from solvents like hexanes and ethyl acetate .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial use .

Chemical Reactions Analysis

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various hydrazine derivatives and carboxylic acids .

Scientific Research Applications

Applications in Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of complex peptides. Its ability to form stable intermediates is leveraged in the development of new pharmaceutical agents.

Peptide Synthesis

One of the primary applications of 1-benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate is in peptide synthesis. It acts as a precursor for creating peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics can be used to develop new antibiotics and therapeutic agents against various diseases.

Case Study: Antibacterial Peptides

A study focused on the design and synthesis of non-hemolytic antibacterial peptides utilized derivatives of this compound to create stable β6.3-helices. The synthesized peptides showed promising antibacterial activity without causing hemolysis, indicating their potential for therapeutic use .

Mitsunobu Reaction

This compound has been employed as a reagent in the Mitsunobu reaction, a widely used method for forming carbon-nitrogen bonds. This reaction is essential for synthesizing various nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Table: Comparison of Reagents in Mitsunobu Reaction

| Reagent | Stability | Yield | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Peptide Synthesis |

| DIAD | Moderate | High | General Organic Synthesis |

| tBCAD | High | Comparable | Peptide and Azo Reactions |

The stability of this compound compared to other reagents like DIAD makes it a favorable choice for sensitive reactions .

Research indicates that derivatives of this compound exhibit biological activities that may be beneficial in treating various conditions, including cancer. For instance, its structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study: Inhibition of Cyclin-Dependent Kinases

A study demonstrated that compounds derived from this compound could inhibit CDK7 activity, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

Molecular pathways involved in its action include the modulation of metabolic pathways and signal transduction processes. The compound’s hydrazine moiety is particularly reactive, allowing it to form covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate can be compared with other hydrazine derivatives, such as:

1-Benzyl 2-(methyl) hydrazine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a tert-butyl group, leading to different reactivity and applications.

1-Benzyl 2-(ethyl) hydrazine-1,2-dicarboxylate: Contains an ethyl group, which affects its solubility and interaction with biological targets.

1-Benzyl 2-(isopropyl) hydrazine-1,2-dicarboxylate: The isopropyl group provides different steric hindrance and electronic effects compared to the tert-butyl group

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized research and industrial applications .

Biological Activity

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate (CAS Number: 57699-88-4) is a hydrazine derivative that has garnered attention for its potential biological applications. This compound belongs to a class of hydrazines known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.290 g/mol

- Melting Point : 79-80 °C

The compound is characterized by the presence of two carboxylate groups, which may contribute to its reactivity and interaction with biological systems .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Some hydrazine derivatives have shown promise in inhibiting cancer cell proliferation.

- Antioxidant Properties : Compounds in this class may exhibit antioxidant effects, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways.

The biological activity of this compound likely involves multiple mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby affecting cellular signaling pathways related to apoptosis and survival.

- Enzyme Interaction : It may act as an inhibitor or modulator of key enzymes in metabolic pathways, particularly those involved in cancer metabolism.

- Cell Cycle Regulation : Potential effects on cell cycle regulators could lead to altered proliferation rates in tumor cells.

Case Studies and Research Findings

Recent studies have explored the biological activities of various hydrazine derivatives, including:

Antitumor Studies

A study published in the Journal of Medicinal Chemistry demonstrated that certain hydrazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through ROS generation and mitochondrial dysfunction .

Antioxidant Activity

Research highlighted in Phytotherapy Research indicated that hydrazine derivatives could scavenge free radicals effectively, suggesting their potential use as therapeutic agents in oxidative stress-related diseases .

Enzyme Inhibition

A patent application described the synthesis and biological evaluation of hydrazine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The findings indicated that these compounds could serve as lead candidates for developing anticancer therapies targeting CDKs .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via hydrazine derivatives reacting with benzyl and tert-butyl chloroformates. For example, hydrazine reacts with chloroformates at low temperatures (e.g., below 0°C in ether) to avoid side reactions. Optimized conditions include stoichiometric control (e.g., 1:1.1 molar ratio of hydrazine derivative to oxidizing agents) and short reaction times (2–3 hours) to achieve yields up to 90% in related hydrazine dicarboxylates . NMR and IR are critical for verifying intermediate purity before proceeding to subsequent steps.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR, NMR, and ESI-HRMS for structural confirmation. For instance, NMR in CDCl typically shows peaks for benzyl protons (δ 7.25–7.40 ppm) and tert-butyl groups (δ 1.50–1.65 ppm). ESI-HRMS can confirm the molecular ion ([M + H]) with precision (e.g., calculated 721.3085 vs. observed 721.3076) . Purity is assessed via TLC (R values) and chiral HPLC for enantiomeric excess if applicable .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : The compound may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion. Refer to SDS guidelines for storage (e.g., inert atmosphere, –20°C) and disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalysts are effective?

- Methodological Answer : Enantioselective C–H functionalization using chiral Rh(III) catalysts enables access to cyclopentenylamine derivatives. For example, CpRh(III) complexes promote asymmetric ring-opening reactions, yielding >95% enantiomeric excess. Chiralpak IB columns with hexane/iPrOH mobile phases (90:10) resolve enantiomers, confirmed by retention times (e.g., 12.5 vs. 14.4 min) .

Q. What strategies address low yields in multicomponent reactions involving this compound?

- Methodological Answer : Low yields (e.g., 11% in hydrazino depsipeptide synthesis) often arise from steric hindrance or competing pathways. Optimize by:

- Using bulky protecting groups (e.g., tert-butyl) to direct regioselectivity.

- Employing high-dilution conditions to suppress oligomerization.

- Monitoring intermediates via NMR to identify bottlenecks .

Q. How can alkylation or functionalization of the hydrazine core be controlled to avoid over-substitution?

- Methodological Answer : Selective mono- or di-alkylation is achieved under mild conditions (e.g., room temperature, THF solvent). For instance, di-tert-butyl hydrazine-1,2-dicarboxylate reacts with alkyl halides in the presence of NaH, yielding mono-substituted products. Heating selectively removes one Boc group, enabling trisubstitution without side reactions .

Q. Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in NMR data across different studies?

- Methodological Answer : Contradictions in NMR shifts (e.g., δ 3.01–3.29 ppm vs. δ 3.55–3.75 ppm for similar compounds) may stem from solvent effects (CDCl vs. DMSO-d) or conformational flexibility. Always report solvent, temperature, and concentration. Cross-validate with NMR and HSQC experiments to assign ambiguous signals .

Q. Why do reaction yields vary significantly when scaling up synthesis?

- Methodological Answer : Scalability issues arise from inefficient mixing or exothermic reactions. For example, Mn(dpm)-catalyzed hydrohydrazination of propellane requires slow addition of phenylsilane to control heat. Pilot reactions in <5 mmol scale with rigorous temperature monitoring (-78°C to RT gradients) improve reproducibility .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Hydrazine Dicarboxylate Synthesis

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine alkylation | 0°C, ether, 2 h | 90.7% | |

| Enantioselective C–H | CpRh(III), 40°C, 12 h | 55% ee | |

| Boc deprotection | HCl (4M in dioxane), RT, 1 h | 85% |

Table 2. NMR Data for Common Derivatives

| Compound | NMR (δ, CDCl) | NMR (δ) |

|---|---|---|

| Derivative 17 | 0.80–0.98 (m, 6H), 7.25–7.40 (m, 12H) | 21.7 (CH), 156.9 (C=O) |

| Derivative 13g | 1.14–1.55 (m, 21H), 7.36–7.76 (m, 4H) | 48.7 (CH), 170.8 (C=O) |

Properties

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXLAJWMWLOZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461342 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-88-4 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.